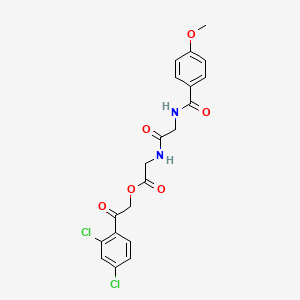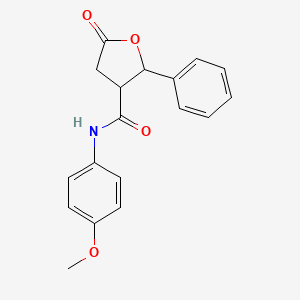![molecular formula C15H20N2O3 B4008016 methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)
methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridinylmethylamino propanoate compounds involves efficient stereoselective methods. For instance, methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of GP IIb/IIIa antagonists, is synthesized through the hydrogenation of enantiomeric enamines, followed by chiral auxiliary removal under mild conditions (Zhong et al., 1999). This process highlights the importance of stereoselectivity and the use of specific catalysts and conditions to achieve the desired product.
Molecular Structure Analysis
Molecular structure determination is critical for understanding the compound's reactivity and interaction with other molecules. Techniques such as X-ray crystallography provide insights into the arrangement of atoms within the molecule and the presence of any intramolecular hydrogen bonding, which can influence its chemical behavior. For example, the study of hydrogen bonding in related pyridinyl compounds through NMR spectroscopy and X-ray crystallography reveals specific interaction patterns that define their structural characteristics (Dobbin et al., 1993).
Chemical Reactions and Properties
Methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate can undergo various chemical reactions, including cycloadditions and transformations into heterocyclic systems. These reactions are pivotal in synthesizing multifunctional compounds and exploring the compound's reactivity towards different nucleophiles and electrophiles. For example, the formation of acyclic and heterocyclic derivatives through reactions with mono- and difunctional nucleophiles showcases the compound's versatility in chemical synthesis (Sokolov & Aksinenko, 2010).
Physical Properties Analysis
The physical properties of methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. These properties depend on the molecular structure and the presence of functional groups, which influence interactions with solvents and other compounds. Understanding these properties is crucial for the compound's handling, storage, and application in synthesis and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions and its potential as a building block in organic synthesis. Studies on related compounds provide insights into the reactivity patterns and the effects of substituents on the chemical behavior of the compound. For instance, the synthesis and transformations of related enoates into polyfunctional heterocyclic systems demonstrate the compound's potential for creating complex molecular architectures (Pizzioli et al., 1998).
Wissenschaftliche Forschungsanwendungen
Efficient Stereoselective Synthesis
This compound is involved in the synthesis of key starting materials, like RWJ-53308, which is an orally active antagonist of the platelet fibrinogen receptor (GP IIb/IIIa antagonist). The efficient stereoselective synthesis of such compounds is crucial for developing therapeutic agents with potential applications in cardiovascular diseases (H. Zhong et al., 1999).
Synthesis of 3-(Pyrimidinyl)propanoates
Another research application involves the cyclocondensation of derivatives derived from levulinic acid with amidines to create pyrimidine and pyrimidine-like derivatives. These compounds serve as new types of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate, demonstrating the synthetic versatility of the compound for developing novel chemical entities with potential biological activities (A. Flores et al., 2013).
Antimicrobial Activity of Heterocyclic Derivatives
The compound is also a precursor for synthesizing a variety of uniquely substituted heterocyclic substances. These substances exhibit promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast, highlighting its importance in the search for new antimicrobial agents (H. Behbehani et al., 2011).
Enamine Chemistry and Reduction of Enaminones
Enamine chemistry involves the transformation of cyclohexanone derivatives into enaminones, which are then reduced to yield various products. This showcases the compound's utility in organic synthesis, particularly in the synthesis of α,β-unsaturated aldehydes, demonstrating its role in complex chemical transformations (S. Carlsson & S. Lawesson, 1982).
Tobacco Flavoring Application
Additionally, derivatives of this compound have been synthesized for use in tobacco flavoring. This application illustrates the compound's role beyond medicinal chemistry, extending to consumer products and enhancing sensory experiences (Zhao Yu, 2010).
Eigenschaften
IUPAC Name |
methyl 2-cyclopentyl-3-oxo-3-(pyridin-3-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)13(12-6-2-3-7-12)14(18)17-10-11-5-4-8-16-9-11/h4-5,8-9,12-13H,2-3,6-7,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFYLMUVIXIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4007934.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007936.png)
![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)
![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)
![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)
![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4008007.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)
![N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4008020.png)
![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)